molecular formula C14H20N6O5 B1149785 N2-Dimethylformamidine-2'-O-methyl-guanosine CAS No. 183737-04-4

N2-Dimethylformamidine-2'-O-methyl-guanosine

Cat. No.: B1149785
CAS No.: 183737-04-4
M. Wt: 352.3458
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Dimethylformamidine-2’-O-methyl-guanosine involves the protection of the guanosine base followed by methylation and dimethylformamidine protection. One common synthetic route includes the use of 4,4’-dimethoxytrityl (DMT) as a protecting group for the 5’-hydroxyl group of guanosine . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of N2-Dimethylformamidine-2’-O-methyl-guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is stored at 2-8°C to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

N2-Dimethylformamidine-2’-O-methyl-guanosine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylformamidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-formyl-2’-O-methyl-guanosine, while substitution reactions can produce various N2-substituted derivatives .

Mechanism of Action

The mechanism of action of N2-Dimethylformamidine-2’-O-methyl-guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The dimethylformamidine group can interact with specific molecular targets, affecting processes such as transcription and translation . The compound’s effects are mediated through pathways involving nucleic acid-binding proteins and enzymes .

Properties

IUPAC Name

N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O5/c1-19(2)5-16-14-17-11-8(12(23)18-14)15-6-20(11)13-10(24-3)9(22)7(4-21)25-13/h5-7,9-10,13,21-22H,4H2,1-3H3,(H,17,18,23)/t7-,9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQQTCFKBCWYFL-QYVSTXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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